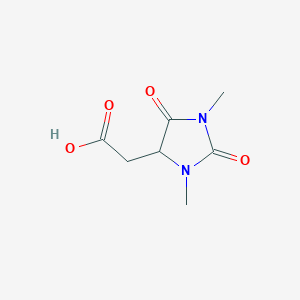

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPGSOZBQHXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599141 | |

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26972-48-5 | |

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Alkylation of Hydantoin with Bromoacetic Acid Derivatives

One common synthetic approach involves the alkylation of 1,3-dimethylhydantoin with bromoacetic acid or its derivatives under controlled reaction conditions. This method typically proceeds as follows:

- Step 1: 1,3-Dimethylhydantoin is reacted with bromoacetic acid in the presence of a base to facilitate nucleophilic substitution at the 4-position of the hydantoin ring.

- Step 2: The reaction mixture is maintained under appropriate temperature and solvent conditions to optimize yield and purity.

- Step 3: The product, (1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, is isolated by standard purification techniques such as crystallization or chromatography.

This method is noted for its straightforwardness and relatively high yield, making it suitable for laboratory-scale synthesis.

Two-Step Sequence via Urea Carboxylic Acid Intermediates

Another sophisticated approach involves a two-step synthesis starting from α-amino acids and aryl isocyanates:

- Step 1: Reaction of aryl isocyanates with α-amino acids in aqueous sodium hydroxide forms urea carboxylic acid intermediates.

- Step 2: Acidification with dilute hydrochloric acid at elevated temperatures (around 110 °C) induces cyclization to form the hydantoin ring, yielding the target compound.

This method allows for the preparation of hydantoin derivatives with high stereochemical control and is adaptable for various substituted analogs.

Enzymatic Resolution for Enantiomerically Pure Forms

For applications requiring enantiomerically pure compounds, enzymatic hydrolysis methods are employed:

- Racemic mixtures of 2-substituted 2-(2,5-dioxoimidazolidin-1-yl)acetic acid derivatives are subjected to enzymatic hydrolysis using esterases (non-lipase enzymes).

- The enzymatic process selectively hydrolyzes one enantiomer, allowing separation of the converted and unconverted forms.

- This method provides a cost-effective and scalable route to optically pure hydantoin derivatives, which is critical for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The alkylation method is widely used due to its operational simplicity and the availability of starting materials. Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature, and base type significantly influence the reaction rate and product purity.

The two-step urea carboxylic acid method is advantageous for synthesizing hydantoin derivatives with diverse substitutions, enabling structural modifications for biological activity studies. The cyclization step is typically performed under acidic conditions at elevated temperatures to ensure ring closure.

Enzymatic resolution techniques have been developed to address the challenge of obtaining optically pure hydantoin derivatives. These methods utilize esterases that selectively hydrolyze one enantiomer in a racemic mixture, facilitating separation without the need for chromatographic methods. The solvent system often includes water mixed with organic cosolvents (5-30% by volume) to optimize enzyme activity and substrate solubility.

Analyse Des Réactions Chimiques

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form different oxidation states.

Reduction: Using reducing agents to modify the compound’s functional groups.

Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the hydantoin acetic acid family, which includes derivatives with varied substituents on the imidazolidinone ring or the acetic acid side chain. Below is a comparative analysis of key analogues:

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., methyl in the target compound): Enhance ring stability and modulate acidity of the acetic acid moiety . Alkyl Chains (e.g., 3-methylbutyl): Improve lipid solubility, critical for membrane permeability in drug candidates .

Hydrogen-Bonding Capacity :

- Unsubstituted hydantoin-5-acetic acid (C₅H₆N₂O₄) is widely used in co-crystallization due to its rigid hydrogen-bonding motif .

- Dimethyl substitution in the target compound reduces hydrogen-bonding flexibility but improves metabolic stability .

Applications :

- Medicinal Chemistry : Indole- and phenyl-substituted derivatives show promise in targeting neurological and oncological pathways .

- Material Science : Alkyl-substituted analogues are explored for their self-assembly properties in supramolecular polymers .

Data Table: Physicochemical Comparison

Activité Biologique

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (commonly referred to as DDAA) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of DDAA based on various research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DDAA is characterized by its imidazolidinone core structure, which is known for its ability to interact with various biological targets. The molecular formula of DDAA is C7H10N2O3, and it features two carbonyl groups that contribute to its reactivity and biological activity.

DDAA's biological effects are primarily attributed to its interaction with key enzymes and cellular pathways. It has been shown to:

- Inhibit NAD Biosynthesis : DDAA participates in the inhibition of NAD biosynthesis pathways, which are crucial for cellular energy metabolism. This action can lead to altered cellular signaling and metabolic processes .

- Modulate Enzyme Activity : The compound interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity and function .

- Antibacterial Activity : Research indicates that DDAA exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as low as 3.91 mg/L for certain strains, suggesting significant antibacterial potential .

Biological Activity Data

The following table summarizes the biological activity of DDAA against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 16 µg/mL | 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Escherichia coli | 32 µg/mL | 64 µg/mL |

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of DDAA against several bacterial strains using broth dilution methods. The results indicated that DDAA exhibited potent antibacterial effects comparable to established antibiotics such as oxacillin and cefuroxime . -

Cellular Effects :

In vitro studies have shown that DDAA affects cell growth and viability in mammalian cell lines. At varying concentrations, it has been demonstrated to influence collagen secretion and overall cell health . -

Toxicity Assessment :

Toxicity studies indicate that DDAA displays low toxicity at effective concentrations. This characteristic is essential for its potential therapeutic applications, particularly in formulations intended for long-term use .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the stable conformers of (1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid?

- Methodology : Quantum chemical calculations at the DFT(B3LYP)/6-311++G(d,p) level identify 13 conformers, with cis (O=C–O–H dihedral ≈ 0°) and trans (≈180°) configurations. The most stable conformer (cis I) is isolated via low-temperature argon matrix trapping (10 K). Vibrational assignments use normal coordinate analysis, and electronic structure is studied via Natural Bond Orbital (NBO) theory .

Q. How are vibrational spectroscopy and computational modeling integrated to characterize this compound?

- Methodology : Infrared (IR) spectroscopy combined with DFT calculations assigns vibrational modes. For example, the carboxylic acid O–H stretch (~3550 cm⁻¹) and carbonyl stretches (~1750–1700 cm⁻¹) are key markers. NBO analysis quantifies hyperconjugative interactions (e.g., n→π* in the imidazolidinedione ring) .

Q. What synthetic routes are commonly employed for hydantoin-based derivatives like this compound?

- Methodology : Refluxing substituted hydrazides in DMSO or acetic acid, followed by crystallization (e.g., ethanol/water mixtures). Yields (~65%) and purity are optimized via solvent selection and recrystallization .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity for pharmacological applications?

- Methodology : Compare solvent systems (DMSO vs. acetic acid) and reaction times (e.g., 18-hour reflux for cyclization). Monitor intermediates via HPLC or TLC. For derivatives, introduce substituents via condensation with aldehydes (e.g., substituted benzaldehydes) in ethanol/acetic acid .

Q. What strategies are used to evaluate the pharmacological activity and safety of derivatives?

- Methodology :

- In vitro assays : Test mutagenicity (Ames test), antimutagenicity (vs. 2-nitrofluorene), and free radical scavenging (DPPH assay) .

- Biotransformation : Use liver microsomes to assess metabolic stability and identify metabolites via LC-MS .

Q. How do structural modifications (e.g., methyl groups, substituents) influence bioactivity and stability?

- Methodology :

- Molecular docking : Simulate interactions with target proteins (e.g., DP1 receptor) to predict binding affinities .

- SAR analysis : Compare IC₅₀ values of derivatives (e.g., 8-methoxy-purine-2,6-dione analogs) to correlate substituents with activity .

Q. How can contradictory spectral or computational data be resolved in conformational studies?

- Methodology :

- Multi-technique validation : Cross-reference DFT-predicted IR bands with experimental matrix-isolation spectra .

- Temperature-dependent studies : Analyze conformational populations via variable-temperature NMR or Raman spectroscopy .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.